5-Bromo-2,3-difluoroanisole
Description
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTVFZBQFYOZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378340 | |
| Record name | 5-Bromo-2,3-difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-35-0 | |
| Record name | 5-Bromo-1,2-difluoro-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2-difluoro-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2,3-difluoroanisole can be synthesized by reacting 2,3-difluoroanisole with bromine . The reaction typically occurs in a suitable solvent such as chlorobenzene or dichloromethane. The reaction conditions can vary, but it is generally carried out at room temperature or with heating . After the reaction, the pure product can be obtained through filtration or distillation .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as laboratory preparation. The process involves the bromination of 2,3-difluoroanisole in large-scale reactors, ensuring controlled reaction conditions to maximize yield and purity . The product is then purified using industrial-scale filtration and distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-difluoroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Oxidation Reactions: Products may include oxidized derivatives such as phenols or quinones.
Reduction Reactions: Reduced products may include dehalogenated or hydrogenated derivatives.
Scientific Research Applications
5-Bromo-2,3-difluoroanisole has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluoroanisole involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms contribute to its reactivity and ability to form stable intermediates during chemical reactions. These interactions can influence various biochemical processes, making it a valuable tool in research and development .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 5-Bromo-1,2-difluoro-3-methoxybenzene
- Molecular Formula : C₇H₅BrF₂O
- Molecular Weight : 223.02 g/mol (corrected value; earlier sources erroneously reported 231.02 g/mol) .
- CAS Registry Number : 261762-35-0 .
- Physical Properties :
Applications
Primarily used as a reagent in organic synthesis, particularly in pharmaceuticals (e.g., arylpyrazole-based glucocorticoid receptor agonists) and materials science. Its bromine atom serves as a reactive site for cross-coupling reactions, while fluorine and methoxy groups modulate electronic and steric effects .
Synthesis
Prepared via bromination of 2,3-difluoroanisole in solvents like chlorobenzene or dichloromethane at ambient or elevated temperatures .
Comparison with Structural Analogs
Structural Isomers of Bromo-Difluoroanisole
Key analogs differ in substituent positions, affecting reactivity and physical properties:
Key Observations :
- Electronic Effects : The methoxy group (electron-donating) and halogens (electron-withdrawing) create distinct electronic environments. For example, in this compound, fluorine at positions 1 and 2 directs electrophilic substitution to the para position relative to bromine .
- Steric Effects : Ortho-fluorine substituents in this compound increase steric hindrance compared to meta-substituted analogs like 4-Bromo-3,5-difluoroanisole .
Functional Group Variants
- electron-donating methoxy) .
- 5-Bromo-2,3-difluorophenol (CAS 186590-26-1): Lacks the methoxy group, increasing acidity (pKa ~8–10) compared to anisole derivatives .
Research and Industrial Relevance
Biological Activity
5-Bromo-2,3-difluoroanisole (C7H5BrF2O) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C7H5BrF2O
- Molecular Weight: 223.01 g/mol
- CAS Number: 261762-35-0
This compound exhibits its biological activity primarily through its interactions with specific enzymes and proteins. Notably, it has been identified as an inhibitor of cyclin-dependent kinases (CDKs) and p38 MAP kinase, which are crucial for regulating the cell cycle and inflammatory responses, respectively.
Target Enzymes:
- Cyclin-Dependent Kinases (CDKs): Inhibition leads to cell cycle arrest and reduced cell proliferation.
- p38 MAP Kinase: Inhibition modulates inflammatory responses by decreasing pro-inflammatory cytokine production.
Biological Effects
The compound's inhibition of CDKs and p38 MAP kinase suggests several biological effects:
-
Cell Cycle Regulation:
- Induces cell cycle arrest in various cell types.
- Alters gene expression related to cellular proliferation.
-
Inflammatory Response Modulation:
- Reduces the production of inflammatory cytokines.
- Impacts signaling pathways involved in inflammation.
In Vitro Studies:
Research indicates that this compound can effectively inhibit CDK activity in cultured cells. The compound's potency varies with dosage, showing significant effects at lower concentrations while exhibiting potential toxicity at higher doses.
In Vivo Studies:
Animal model studies have demonstrated the compound's ability to modulate inflammatory responses. For instance, administration of this compound resulted in decreased levels of inflammatory markers in models of induced inflammation.
Case Studies
-
Study on Cell Proliferation:
- Objective: To assess the impact of this compound on cancer cell lines.
- Findings: The compound significantly reduced proliferation rates in breast cancer cell lines through CDK inhibition.
-
Inflammation Model Study:
- Objective: To evaluate the anti-inflammatory effects in a murine model.
- Findings: Treatment with this compound led to a marked decrease in pro-inflammatory cytokines compared to control groups.
Dosage and Administration
The dosage of this compound is critical for its efficacy and safety. In laboratory settings:
- Low Doses: Effective inhibition of target enzymes with minimal toxicity.
- High Doses: Potential adverse effects such as skin and eye irritation have been noted.
Metabolic Pathways
The compound is metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is essential for predicting the compound's pharmacokinetics and therapeutic potential.
Transport and Distribution
This compound is transported across cell membranes via organic anion transporters, allowing it to exert its effects within cellular compartments such as the nucleus and mitochondria.
Summary Table of Biological Activities
| Biological Activity | Mechanism of Action | Observed Effects |
|---|---|---|
| CDK Inhibition | Prevents substrate interaction | Cell cycle arrest |
| p38 MAP Kinase Inhibition | Alters downstream signaling pathways | Reduced inflammatory cytokine production |
| Anti-proliferative | Induces apoptosis in cancer cells | Decreased proliferation rates |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
